N-(2,3-dimethylphenyl)phenazine-1-carboxamide is a synthetic compound that belongs to the class of phenazine derivatives. It is characterized by its unique molecular structure and potential applications in various scientific fields, particularly in biochemistry and pharmacology. The compound has gained attention due to its biological activities, including fungicidal properties against certain pathogens.
The compound is synthesized through various chemical methods, with significant interest in its biological effects and potential applications as a fungicide. Research indicates that it can inhibit the growth of pathogens such as Rhizoctonia solani, making it a candidate for agricultural applications.
N-(2,3-dimethylphenyl)phenazine-1-carboxamide is classified as an organic compound, specifically an amide and a phenazine derivative. Its unique structural features contribute to its chemical reactivity and biological properties.
The synthesis of N-(2,3-dimethylphenyl)phenazine-1-carboxamide can be achieved through several methods:
The reactions typically require specific reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reactions are often carried out under controlled conditions to optimize yield and purity.
N-(2,3-dimethylphenyl)phenazine-1-carboxamide has a complex molecular structure characterized by:
N-(2,3-dimethylphenyl)phenazine-1-carboxamide undergoes various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The products formed depend on the specific reaction conditions and reagents utilized.
The mechanism of action of N-(2,3-dimethylphenyl)phenazine-1-carboxamide involves its interaction with cellular components. It is believed to disrupt cellular processes through:
Research has shown that N-(2,3-dimethylphenyl)phenazine-1-carboxamide exhibits significant antifungal activity against Rhizoctonia solani, with an inhibition rate of approximately 87.64% at low concentrations (EC₅₀ = 4.25 μg/mL) .
N-(2,3-dimethylphenyl)phenazine-1-carboxamide is typically characterized by:
The compound's chemical properties include:
N-(2,3-dimethylphenyl)phenazine-1-carboxamide has several scientific uses:
The phenazine-1-carboxamide (PCN) scaffold serving as the foundation for N-(2,3-dimethylphenyl)phenazine-1-carboxamide biosynthesis originates from conserved metabolic pathways in Pseudomonas and Burkholderia species. The core assembly begins with the shikimate pathway, where chorismate—derived from erythrose 4-phosphate (E4P) and phosphoenolpyruvate (PEP)—undergoes transformation via the phzABCDEFG operon-encoded enzymes to form phenazine-1-carboxylic acid (PCA) [1] [5] [9]. In Pseudomonas chlororaphis strains (e.g., HT66, Lzh-T5), PCA is subsequently amidated to PCN through the action of glutamine amidotransferase PhzH, which replaces the carboxylic acid moiety with a carboxamide group [1] [9]. This step is critical for enhancing antifungal activity and cellular uptake efficiency compared to PCA [1] [6]. Engineered P. chlororaphis strains with reinforced shikimate flux (e.g., via knockout of negative regulators lon or rsmE) achieve PCA/PCN titers exceeding 10 g/L in optimized fermentations [5] [9] .
Table 1: Key Enzymatic Steps in Phenazine-1-Carboxamide Biosynthesis
Substrate | Product | Enzyme | Gene | Biological Role |
---|---|---|---|---|
Chorismate | PCA precursors | PhzA-G | phzABCDEFG | Core phenazine ring assembly |
Phenazine-1-carboxylic acid (PCA) | Phenazine-1-carboxamide (PCN) | Amidotransferase | phzH | Carboxyl-to-carboxamide conversion |
The derivatization of PCN to N-(2,3-dimethylphenyl)phenazine-1-carboxamide requires enzymatic transfer of the 2,3-dimethylphenyl group to the PCN carboxamide nitrogen. Though this specific modification remains underexplored, analogous N-functionalization mechanisms in bacteria involve arylamine N-acetyltransferases or acyl-CoA ligase-dependent amide bond formation. In Sphingomonas histidinilytica, the amidase PcnH hydrolyzes PCN back to PCA, demonstrating enzymatic reversibility of amide bonds in phenazines [8]. Conversely, Burkholderia spp. possess auxiliary genes adjacent to core phz clusters predicted to encode transferases for phenazine decoration [2]. Structural modeling suggests that hypothetical enzymes analogous to PhzM (a pyocyanin synthase in P. aeruginosa) could utilize activated 2,3-dimethylphenyl-CoA as a substrate for N-arylation. This reaction would likely occur in the cytosol, leveraging ATP-dependent CoA activation and SN2-type nucleophilic substitution [2] [8].
PCN biosynthesis is tightly regulated by hierarchical networks integrating quorum sensing (QS) and two-component systems (TCS). In P. chlororaphis, the PhzI/PhzR QS system directs phz operon expression via N-acylhomoserine lactone (AHL) signaling: PhzI synthesizes AHLs that activate transcriptional regulator PhzR, which subsequently binds the phzA promoter [3] [9]. This system is modulated upstream by the GacS/GacA TCS, which senses environmental stimuli (e.g., nutrient stress) to activate phzI/phzR transcription [1] [9]. Additionally:
Table 2: Regulatory Genes Governing Phenazine Biosynthesis
Regulator | Type | Effect on PCN | Target Genes | Knockout Impact |
---|---|---|---|---|
PsrA | Transcriptional repressor | Repression | phzABCDEFG, phzI | 1.66-fold yield increase |
RpeA | Response regulator | Repression | pip, phzI/phzR | 3.06-fold yield increase |
GacA | Response activator | Activation | phzI/phzR, rsmZ | Essential for PCN production |
PhzR | QS regulator | Activation | phzABCDEFG | Abolishes PCN synthesis |
Natural structural diversity among phenazine derivatives—including N-(2,3-dimethylphenyl)phenazine-1-carboxamide—stems from variations in phz operon architecture and accessory genes. Core differences include:
Table 3: Strain-Specific Variations in Phenazine Operons
Strain | phz Operon Components | Key Accessory Genes | Primary Phenazine(s) |
---|---|---|---|
Pseudomonas chlororaphis HT66 | phzABCDEFGH, phzI/phzR | phzH (amidase) | Phenazine-1-carboxamide (PCN) |
Burkholderia lata ATCC 17760 | phzA–G, phzX/Y/Z | Novel modifiers | Dimethyl dihydroxyphenazinedicarboxylate |
Sphingomonas histidinilytica DS-9 | pcnH (amidase) | pcaA1A2A3A4 | Degrades PCN → PCA → 1,2-dihydroxyphenazine |
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